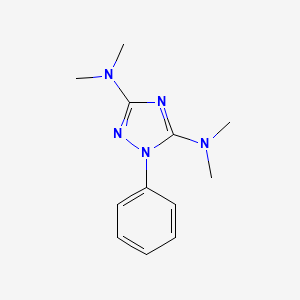![molecular formula C19H17N5O B2853745 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841211-81-2](/img/structure/B2853745.png)
1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is commonly known as DPP4 and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DPP4 is complex and involves multiple pathways. It has been found to inhibit the activity of dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones. This inhibition results in increased insulin secretion and decreased glucagon secretion, which helps to regulate blood glucose levels. DPP4 has also been found to modulate the activity of various enzymes and signaling pathways, which contributes to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
DPP4 has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cellular damage. Additionally, DPP4 has been found to improve insulin sensitivity, glucose tolerance, and lipid metabolism. It has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPP4 has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. DPP4 has low solubility in water, which can make it difficult to use in certain experiments. It is also important to note that the effects of DPP4 can vary depending on the experimental conditions and the specific cell or tissue type being studied.
Direcciones Futuras
There are several future directions for research on DPP4. One area of interest is the development of new drugs and therapies based on the activity of DPP4. Additionally, further research is needed to fully understand the mechanism of action of DPP4 and its effects on various signaling pathways. There is also a need for more studies to investigate the potential of DPP4 in the treatment of neurodegenerative diseases and other conditions. Finally, research is needed to optimize the synthesis and formulation of DPP4 for use in various experimental settings.
Métodos De Síntesis
The synthesis of 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one is a complex process that involves several steps. The most commonly used method for synthesis is the reaction of 3,4-dimethylbenzaldehyde with pyridine-2-carbaldehyde in the presence of ammonium acetate and acetic anhydride. This reaction results in the formation of 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazole, which is then subjected to cyclization with guanidine carbonate to yield 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one.
Aplicaciones Científicas De Investigación
DPP4 has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. DPP4 has also shown promising results in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential application in the development of new drugs and therapies.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-6-7-16(9-14(13)2)24-18-17(10-22-24)19(25)23(12-21-18)11-15-5-3-4-8-20-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHVRZQSGJCABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)thio)butanamide hydrochloride](/img/structure/B2853662.png)


![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)

![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853670.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2853675.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2853680.png)

![3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)
